molecular formula C12H8F6N2 B3082677 (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine CAS No. 1133123-13-3

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine

Cat. No.: B3082677
CAS No.: 1133123-13-3
M. Wt: 294.2 g/mol
InChI Key: DGYKSIADPRMHNT-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine (CAS 1133123-13-3) is a high-purity quinoline derivative with the molecular formula C12H8F6N2 and a molecular weight of 294.20 g/mol . This compound features a methanamine group at the 4-position of the quinoline ring, which is further substituted with two trifluoromethyl groups at the 2 and 6 positions . Quinoline scaffolds, particularly those with trifluoromethyl substitutions, are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The presence of multiple fluorine atoms can enhance properties such as metabolic stability, lipophilicity, and membrane permeability . While specific biological data for this exact compound is limited in the public domain, structurally related quinoline derivatives are extensively researched for various applications. For instance, similar compounds like mefloquine, which also contains the quinoline core, are established antimalarial agents that function by targeting heme during the hemozoin formation process in the Plasmodium parasite . Furthermore, other (trifluoromethyl)quinolin-yl methanamine analogues are investigated as key intermediates or potential modulators of biological targets, such as TRPA1 for pain and inflammatory disorders . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical building block for the synthesis of more complex molecules, in vitro biological screening, or as a standard in analytical studies. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

[2,6-bis(trifluoromethyl)quinolin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H,5,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKSIADPRMHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is utilized in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The presence of trifluoromethyl groups enhances its binding affinity and selectivity, making it a valuable tool for studying molecular interactions and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Quinoline 2,6-CF₃; 4-CH₂NH₂ C₁₁H₆F₆N₂ 280.17 Amine, Trifluoromethyl
3,5-Bis(trifluoromethyl)benzylamine Benzene 3,5-CF₃; CH₂NH₂ C₉H₇F₆N 243.15 Amine, Trifluoromethyl
2,6-Bis(trifluoromethyl)-4-pyridinol Pyridine 2,6-CF₃; 4-OH C₇H₃F₆NO 231.10 Hydroxyl, Trifluoromethyl
6-Methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 6-CH₃ C₁₀H₁₃N 147.22 Amine, Methyl

Key Observations:

  • Core Structure Influence: The quinoline core in the target compound introduces aromatic nitrogen, enhancing π-π stacking and hydrogen-bonding capabilities compared to benzene or pyridine analogs. This feature is critical in biological interactions, as seen in PDE inhibitor complexes .
  • Substituent Effects : The 2,6-CF₃ groups increase electronegativity and lipophilicity, promoting membrane permeability. In contrast, 3,5-CF₃ substitution on benzylamine () retains similar lipophilicity but reduces steric hindrance due to the smaller benzene ring.

Biological Activity

(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews recent findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with two trifluoromethyl groups at the 2 and 6 positions and an amine functional group at the 4 position. This unique structure contributes to its biological activity, particularly in modulating interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antitumor properties.

  • Mechanism of Action : These compounds act primarily as microtubule-targeted agents (MTAs). They inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a related compound showed an IC50 value of 0.01 µM against HeLa cells, outperforming standard treatments like combretastatin A-4 .
  • Cell Line Studies : The cytotoxicity of these compounds has been evaluated across various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer). The results indicated that these compounds could effectively disrupt the tubulin network and induce apoptosis in a dose-dependent manner .
Cell LineIC50 Value (µM)Mechanism
HeLa0.01Microtubule disruption
K5620.08Apoptosis induction
PC30.49Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays.

  • Antibacterial Efficacy : Research indicates that quinoline derivatives exhibit antibacterial properties against various strains of bacteria. For example, structural modifications have led to compounds with significant activity against Staphylococcus aureus and E. coli .
  • Mechanism Insights : The presence of trifluoromethyl groups appears to enhance lipophilicity and protect against metabolic degradation, which is crucial for maintaining efficacy against pathogens .

Case Studies

  • Antitumoral Efficacy : In a study evaluating a series of quinoline derivatives, one compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating a potential for development as a novel cancer treatment .
  • Antimicrobial Screening : A series of quinoline derivatives were screened for antibacterial activity using the agar diffusion method. Compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some achieving MIC values as low as 6.25 mg/mL against resistant strains .

Q & A

Q. What synthetic routes are commonly employed to prepare (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of trifluoromethyl-substituted anilines with ketones or aldehydes, followed by cyclization to form the quinoline core. The methanamine group can be introduced via reductive amination of a carbonyl intermediate or nucleophilic substitution of a halogenated precursor. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). Purity is confirmed via HPLC, and intermediates like 2,6-Bis(trifluoromethyl)quinolin-4-ol (a potential precursor) are referenced in similar syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies trifluoromethyl groups (δ ≈ -60 to -70 ppm).
  • ¹H/¹³C NMR : Confirms methanamine proton integration (δ 3.5–4.5 ppm for CH₂NH₂) and quinoline aromatic signals.
  • IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~327.1). Cross-referencing with computational predictions (e.g., CC-DPS profiling ) ensures accuracy.

Q. What solubility challenges arise with this compound, and how can they be mitigated?

  • Methodological Answer : The trifluoromethyl groups impart hydrophobicity. Use polar aprotic solvents (DMSO, DMF) or solvent mixtures (e.g., DCM:MeOH) with sonication. For crystallization, slow evaporation from ethanol/water mixtures is effective. Monitoring solubility via UV-Vis spectroscopy ensures consistent experimental conditions .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for derivatives of this compound?

  • Methodological Answer : Use SHELXL for refinement, especially for high-resolution data or twinned crystals . Validate hydrogen bonding and torsion angles with ORTEP-3 visualization . If discrepancies persist (e.g., in unit cell parameters), cross-check with powder XRD and DFT-optimized structures .

Q. What strategies counteract the electron-withdrawing effects of trifluoromethyl groups during functionalization?

  • Methodological Answer :
  • Directing Groups : Introduce -NH₂ or -B(OH)₂ to guide C-H activation.
  • Transition Metal Catalysis : Use Pd or Ir complexes (e.g., as in ) for Suzuki-Miyaura couplings or aryl aminations.
  • Microwave-Assisted Synthesis : Enhances reaction rates in electron-deficient systems. Monitor progress via in-situ IR or LC-MS .

Q. How does computational chemistry predict reactivity in novel environments?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Pair with QSPR models (via CC-DPS ) to simulate reaction pathways. Validate predictions experimentally using kinetic studies (e.g., Eyring plots).

Q. What biological evaluation frameworks apply to this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen for kinase inhibition (e.g., ATP-binding assays) or receptor binding (fluorescence polarization).
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., quinoline-binding enzymes).
  • Cytotoxicity Profiling : Employ MTT assays on cell lines, referencing structural analogs in biological studies .

Data Contradiction & Optimization

Q. How should researchers address conflicting spectral data during characterization?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Compare experimental ¹H NMR with DFT-calculated chemical shifts.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Confirm purity via elemental analysis or X-ray crystallography .

Q. What purification methods optimize yield for halogenated by-products?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane. For persistent impurities, switch to reverse-phase C18 columns.
  • Recrystallization : Optimize solvent pairs (e.g., toluene/heptane) based on differential solubility.
  • HPLC Prep-Scale : Apply for isomers or closely related derivatives .

Application-Driven Questions

Q. How can this compound be leveraged in photophysical studies?

  • Methodological Answer :
    Study its fluorescence/phosphorescence using time-resolved spectroscopy. The trifluoromethyl groups enhance electron deficiency, potentially stabilizing triplet states. Compare with iridium complexes (e.g., ) to assess ligand efficacy in OLEDs .

Q. What role does this compound play in catalytic systems?

  • Methodological Answer :
    Test as a ligand in transition metal catalysis (e.g., Pd or Cu). Monitor catalytic activity in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) via GC-MS. The amine group may act as a chelating agent, enhancing metal coordination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine
Reactant of Route 2
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine

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